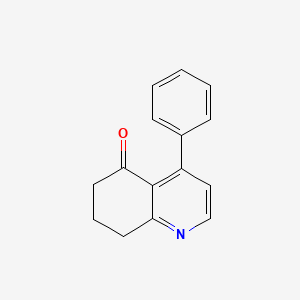
4-PHENYL-5,6,7,8-TETRAHYDROQUINOLIN-5-ONE
描述
4-Phenyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a phenyl group attached at the 4-position and a ketone group at the 5-position. Tetrahydroquinolines are known for their wide range of biological activities and are used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5,6,7,8-tetrahydroquinolin-5-one can be achieved through several synthetic routes. One common method involves the [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. This reaction proceeds efficiently under mild conditions, offering a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines with high yields and excellent diastereoselectivities .
Another method involves the use of Meldrum’s acid, which assists in the formation of tetrahydroquinolin-2-one derivatives. This approach involves a two-step reaction between enaminones and acylating agents, followed by electrophilic cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of acyl Meldrum’s acids in industrial settings allows for the efficient preparation of the compound with a wide range of substituents, making it suitable for various applications in pharmaceuticals and agrochemicals .
化学反应分析
Types of Reactions
4-Phenyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Electrophilic substitution reactions often involve reagents like halogens and nitrating agents, while nucleophilic substitutions may use amines and thiols .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
4-Phenyl-5,6,7,8-tetrahydroquinolin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: Used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 4-phenyl-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with various molecular targets and pathways. For example, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to autophagy via the PI3K/AKT/mTOR signaling pathway . This compound also exhibits antibacterial activity by targeting bacterial enzymes and disrupting cell wall synthesis .
相似化合物的比较
Similar Compounds
Similar compounds to 4-phenyl-5,6,7,8-tetrahydroquinolin-5-one include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Tetrahydroisoquinolines: Used in medicinal chemistry for their diverse biological activities.
Hydroquinoline derivatives: Studied for their potential pharmaceutical applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenyl group at the 4-position and a ketone group at the 5-position, which contributes to its distinct biological activities and synthetic versatility .
属性
IUPAC Name |
4-phenyl-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-14-8-4-7-13-15(14)12(9-10-16-13)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHPTYCUEYJUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CC(=C2C(=O)C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5313672.png)
![2-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5313676.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![5-CHLORO-6-[(1E)-2-[5-(4-CHLORO-2,5-DIMETHOXYPHENYL)FURAN-2-YL]ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B5313696.png)
![1-{2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5313703.png)
![2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B5313714.png)
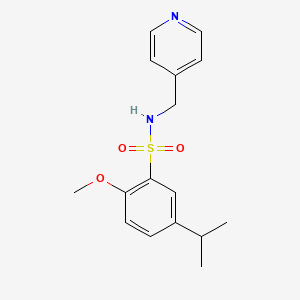
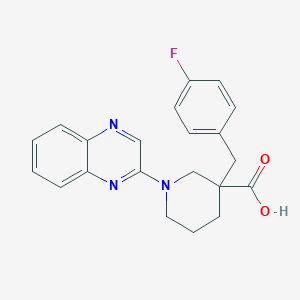
![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)
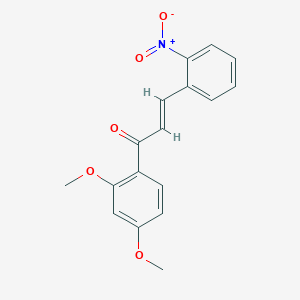
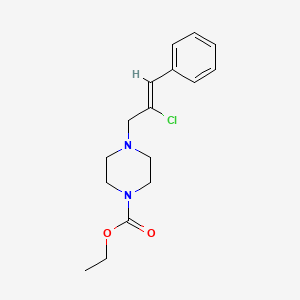
![2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)
![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
